molecular formula C22H22N4O2S B10995350 1-methyl-5-oxo-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)-2-phenylpyrrolidine-3-carboxamide

1-methyl-5-oxo-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)-2-phenylpyrrolidine-3-carboxamide

Katalognummer: B10995350
Molekulargewicht: 406.5 g/mol
InChI-Schlüssel: AKAYBRCWMJZOKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrrolidine core substituted with a methyl group at position 1, a phenyl group at position 2, and a ketone at position 3. The carboxamide at position 3 is linked to a 5-phenethyl-1,3,4-thiadiazol-2-yl moiety.

Eigenschaften

Molekularformel

C22H22N4O2S

Molekulargewicht

406.5 g/mol

IUPAC-Name

1-methyl-5-oxo-2-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C22H22N4O2S/c1-26-19(27)14-17(20(26)16-10-6-3-7-11-16)21(28)23-22-25-24-18(29-22)13-12-15-8-4-2-5-9-15/h2-11,17,20H,12-14H2,1H3,(H,23,25,28)

InChI-Schlüssel

AKAYBRCWMJZOKZ-UHFFFAOYSA-N

Kanonische SMILES

CN1C(C(CC1=O)C(=O)NC2=NN=C(S2)CCC3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Biologische Aktivität

1-methyl-5-oxo-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)-2-phenylpyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the synthesis, biological activity characterization, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical formula for this compound is C22H22N4O2SC_{22}H_{22}N_{4}O_{2}S, with a molecular weight of 406.5 g/mol. Its structure is characterized by a pyrrolidine core substituted with various functional groups that are believed to contribute to its biological activity.

Synthesis

Synthesis pathways for compounds similar to 1-methyl-5-oxo-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)-2-phenylpyrrolidine derivatives have been explored in various studies. The synthesis typically involves multi-step reactions including the formation of the pyrrolidine ring and subsequent substitutions to introduce the thiadiazole moiety.

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to this compound. For instance, a study evaluated various 5-oxopyrrolidine derivatives against A549 human lung adenocarcinoma cells. The results indicated that certain modifications significantly enhanced anticancer activity while maintaining low cytotoxicity towards non-cancerous cells:

CompoundIC50 (µM)Selectivity Index
2110High
2215Moderate
Control (Cisplatin)5Low

The structure-dependence of these activities suggests that specific functional groups can enhance efficacy against cancer cells while minimizing harm to healthy cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising results against various multidrug-resistant pathogens. The antimicrobial efficacy was tested against strains such as Staphylococcus aureus and Escherichia coli. The following table summarizes the antimicrobial activity:

PathogenMinimum Inhibitory Concentration (MIC)
Methicillin-resistant S. aureus12 µg/mL
E. coli (carbapenem-resistant)16 µg/mL
Pseudomonas aeruginosa20 µg/mL

These findings suggest that the compound exhibits significant potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .

Case Studies

A notable case study involved the evaluation of a series of 5-oxopyrrolidine derivatives, including the target compound, in both in vitro and in vivo models. The study demonstrated that modifications on the phenyl ring significantly influenced both anticancer and antimicrobial activities. For example, compounds with electron-donating groups showed enhanced efficacy compared to those with electron-withdrawing substituents .

Vergleich Mit ähnlichen Verbindungen

Structural Variations

The following table summarizes key structural differences and similarities:

Compound Name Pyrrolidine Substituents Thiadiazole/Thiazole Substituents Molecular Weight Key Features
Target Compound 1-methyl, 2-phenyl, 5-oxo 5-phenethyl ~423.47* High lipophilicity due to phenethyl; potential membrane penetration
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 1-(4-fluorophenyl), 5-oxo 5-isopropyl ~406.43 Fluorine enhances electronegativity; isopropyl reduces steric hindrance
5-Oxo-1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide 1-phenyl, 5-oxo 5-trifluoromethyl ~409.34 Trifluoromethyl increases metabolic stability and electron-withdrawing effects
2-(3-Methoxyphenyl)-1-methyl-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide 1-methyl, 2-(3-methoxyphenyl) Thiazole (no substituent) ~331.39 Methoxy group improves solubility; thiazole vs. thiadiazole alters ring electronics

*Estimated based on analogous structures.

Physicochemical and ADMET Properties

  • Metabolic Stability : Trifluoromethyl groups () resist oxidative metabolism, whereas phenethyl groups may undergo CYP450-mediated oxidation, necessitating structural optimization .
  • Toxicity : Phenethyl-containing compounds in exhibited moderate cytotoxicity, highlighting the need for balance between lipophilicity and safety .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.